molecular formula C15H15N3OS B6475926 N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 2640973-40-4

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6475926
CAS No.: 2640973-40-4
M. Wt: 285.4 g/mol
InChI Key: HTKMLJSSLUJUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,2-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a 1,2-dimethylindole moiety at position 4 and an acetamide group at position 2. The 1,2-dimethyl substitution on the indole ring may enhance metabolic stability by reducing oxidative deamination, while the thiazole ring contributes to π-π stacking interactions in enzyme binding .

Properties

IUPAC Name

N-[4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-14(11-6-4-5-7-13(11)18(9)3)12-8-20-15(17-12)16-10(2)19/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKMLJSSLUJUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and thiazole moieties exhibit promising anticancer properties. N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could have similar effects due to its structural analogies .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is known for its role in serotonin receptor modulation, which can influence neuroprotection.

Research Insight : In vitro studies have shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, indicating potential for this compound to provide neuroprotection .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cells
Biochemical ProbesPotential use as a probe for receptor studies

Mechanism of Action

The mechanism of action of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varied Thiazole Substituents

Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
  • Key Features : Replaces the dimethylindole group with a 4-hydroxy-3-methoxyphenyl substituent.
  • Biological Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9–11 μM) with anti-inflammatory effects in vivo .
  • This difference likely alters enzyme selectivity and membrane permeability .
Compound 9c (N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative)
  • Key Features : Contains a bromophenyl-thiazole core linked to a benzimidazole-triazole system .
  • The target compound’s dimethylindole may offer better π-π stacking in hydrophobic pockets .

Heterocyclic Hybrids with Indole and Triazole/Thiadiazole Moieties

2-({5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide ()
  • Key Features: Combines triazinoindole, thiazole, and sulfonamide groups.
  • Biological Activity : Used in high-throughput screening for enzyme inhibition, likely targeting proteases or kinases due to the sulfamoyl group .
  • Comparison : The sulfonamide moiety enhances binding to polar enzyme pockets, a feature absent in the target compound. The dimethylindole in the target may prioritize interactions with aromatic residues in hydrophobic regions .
Thiazolidinone-Indole Derivatives ()
  • Key Features: Thiazolidinone ring fused with indole and triazole groups.
  • Biological Activity: Known for anti-inflammatory and hypoglycemic activities due to the thiazolidinone core .

Oxadiazole and Benzimidazole Hybrids

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides ()
  • Key Features : Oxadiazole-thioether linkage between indole-methyl and thiazole-acetamide.
  • Biological Activity : Oxadiazole acts as a bioisostere for carboxylate groups, enhancing metabolic stability and anticancer activity .
  • Comparison : The oxadiazole ring may improve resistance to hydrolysis compared to the target compound’s simpler acetamide group, though the dimethylindole could compensate with steric protection .

Mechanistic and Pharmacokinetic Insights

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 6a) increase solubility but may reduce blood-brain barrier penetration. The dimethylindole’s balanced lipophilicity could optimize bioavailability .
  • Steric Considerations : Bulky substituents (e.g., bromophenyl in 9c) improve target specificity but may hinder absorption. The 1,2-dimethylindole offers moderate steric bulk for receptor fit .
  • Metabolic Stability: Oxadiazole () and thiazolidinone () derivatives show varied stability; the target compound’s dimethyl group may protect against oxidative metabolism .

Biological Activity

N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13N3S
  • Molecular Weight : 243.33 g/mol
  • CAS Number : 843622-17-3

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thiazole derivatives, including this compound.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial activity is often quantified using MIC values. For instance:

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25
Various ThiazolesMicrococcus luteus1.95–3.91

These findings indicate that the compound exhibits potent activity against various pathogens, particularly when tested in combination with other antibiotics like Ciprofloxacin and Ketoconazole .

Antitumor Activity

Thiazole derivatives have also shown promising antitumor effects. The structure–activity relationship (SAR) studies reveal that the presence of specific functional groups significantly enhances cytotoxicity.

IC50 Values in Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13Both Jurkat and A-431< Doxorubicin

Research indicates that compounds with electron-donating groups at strategic positions are more effective against cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
  • Antitumor Mechanism : Induction of apoptosis through interaction with Bcl-2 proteins and modulation of cell cycle regulators.

Study on Antimicrobial Efficacy

In a comparative study assessing the efficacy of various thiazole derivatives against common pathogens, this compound was highlighted for its synergistic effects when combined with standard antibiotics. This synergy was particularly notable in reducing resistance mechanisms in bacteria .

Study on Anticancer Properties

A study focusing on the cytotoxic effects of thiazole derivatives on Jurkat and A-431 cell lines showed that this compound had an IC50 lower than that of doxorubicin in both cell lines. This suggests potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the critical structural features of N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide, and how do they contribute to its biological activity?

The compound combines an indole moiety (1,2-dimethyl substitution) and a thiazole ring linked via an acetamide group. The indole’s planar aromatic system facilitates interactions with hydrophobic enzyme pockets, while the thiazole’s sulfur atom and nitrogen heteroatoms enable hydrogen bonding and π-π stacking. Synergistic effects between these moieties enhance antitumor and antimicrobial activities, as observed in structurally similar compounds .

Q. What synthetic routes are typically used to prepare this compound, and what are the key optimization challenges?

Synthesis involves multi-step reactions: (1) formation of the 1,2-dimethylindole core via Fischer indole synthesis, (2) thiazole ring construction using Hantzsch thiazole synthesis, and (3) acetamide coupling. Critical parameters include temperature control (~60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., p-toluenesulfonic acid for indole formation). Low yields in the final coupling step (~40–50%) often require iterative optimization of stoichiometry and purification via column chromatography .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • X-ray crystallography (SHELX suite): Resolves 3D conformation and validates regiochemistry of substituents .
  • NMR spectroscopy: ¹H and ¹³C NMR confirm proton environments (e.g., methyl groups at δ 2.4–2.6 ppm) and carbonyl signals (δ ~170 ppm).
  • High-resolution mass spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 314.12) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities, such as inconsistent COX/LOX inhibition data?

Discrepancies may arise from assay conditions (e.g., cell type, enzyme isoform specificity). For example, compound 6a (a structural analog) showed non-selective COX-1/COX-2 inhibition in platelet assays but selective COX-2 activity in inflammation models. To resolve contradictions:

  • Use isoform-specific inhibitors as controls.
  • Validate findings across multiple assays (e.g., enzyme-linked immunosorbent assay (ELISA) and in vivo inflammation models) .

Q. What computational and experimental strategies are recommended to elucidate the mechanism of action when docking studies conflict with experimental results?

  • Molecular dynamics simulations: Assess binding stability over time, accounting for protein flexibility.
  • Site-directed mutagenesis: Identify critical residues in target enzymes (e.g., COX-2) to validate predicted binding pockets.
  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) to resolve false positives from docking .

Q. How can structure-activity relationship (SAR) studies optimize antitumor efficacy while reducing cytotoxicity?

  • Substituent variation: Compare analogs with modified indole methyl groups or thiazole substituents (e.g., methoxy vs. halogen). For example, 5-methoxyindole derivatives show improved selectivity for cancer cells .
  • In vitro cytotoxicity screening: Use panels of cancer (e.g., HCT-116 colon carcinoma) and normal (e.g., HEK-293) cell lines to identify selective analogs .

Q. What methodologies are effective for assessing bioavailability and metabolic stability in preclinical models?

  • Pharmacokinetic (PK) studies: Administer the compound intravenously/orally in rodents, followed by LC-MS/MS plasma analysis to calculate half-life (t½) and bioavailability.
  • Liver microsome assays: Incubate with cytochrome P450 enzymes to identify metabolic hotspots (e.g., N-demethylation of the indole ring) .

Q. How can low yields in the final acetamide coupling step be improved?

  • Alternative coupling reagents: Replace EDCl/HOBt with DCC/DMAP for better activation.
  • Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by ~20% .

Methodological Guidance

Q. What crystallographic practices ensure accurate determination of the compound’s crystal structure?

  • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement in SHELXL: Apply anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Q. How should researchers design dose-response experiments to evaluate antimicrobial activity?

  • Broth microdilution assays: Test concentrations from 0.5–128 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics: Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.